

# Spectroscopic Confirmation of 3,5Dinitrobenzoate Ester Structure: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The derivatization of alcohols to their corresponding 3,5-dinitrobenzoate esters is a classic and reliable method for their identification and characterization. The resulting crystalline solids offer sharp melting points, aiding in the identification of the original alcohol. Spectroscopic analysis provides definitive structural confirmation of these esters. This guide offers a comparative overview of the spectroscopic properties of 3,5-dinitrobenzoate esters against common alternative derivatives, namely acetates and phenylurethanes, supported by experimental data and detailed protocols.

# **Comparative Spectroscopic Data**

The choice of derivatizing agent can influence the ease and clarity of spectroscopic analysis. Below is a summary of typical spectroscopic data for ethyl 3,5-dinitrobenzoate, ethyl acetate, and ethyl phenylurethane, derived from an ethyl alcohol precursor.



Spectroscopic Technique	Ethyl 3,5- Dinitrobenzoate	Ethyl Acetate	Ethyl Phenylurethane
¹H NMR (CDCl₃, δ ppm)	~9.2 (m, 2H, Ar-H), ~9.1 (t, 1H, Ar-H), ~4.5 (q, 2H, -OCH <sub>2</sub> -), ~1.4 (t, 3H, -CH <sub>3</sub> )	~4.1 (q, 2H, -OCH <sub>2</sub> -), ~2.0 (s, 3H, -COCH <sub>3</sub> ), ~1.2 (t, 3H, -CH <sub>3</sub> )[1]	~7.3 (m, 5H, Ar-H), ~6.6 (br s, 1H, -NH-), ~4.2 (q, 2H, -OCH <sub>2</sub> -), ~1.3 (t, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	~162 (C=O), ~148 (Ar-C-NO <sub>2</sub> ), ~134 (Ar-C), ~129 (Ar-CH), ~122 (Ar-CH), ~63 (-OCH <sub>2</sub> -), ~14 (-CH <sub>3</sub> )	~171 (C=O), ~60 (- OCH <sub>2</sub> -), ~21 (- COCH <sub>3</sub> ), ~14 (-CH <sub>3</sub> ) [2]	~154 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~123 (Ar-CH), ~118 (Ar-CH), ~61 (- OCH <sub>2</sub> -), ~15 (-CH <sub>3</sub> )
IR (cm <sup>-1</sup> )	~1730 (C=O stretch), ~1545 & 1345 (NO <sub>2</sub> stretch), ~1280 (C-O stretch)	~1740 (C=O stretch), ~1240 (C-O stretch)[3]	~3300 (N-H stretch), ~1730 (C=O stretch), ~1590 (aromatic C=C), ~1220 (C-O stretch)
Mass Spec. (m/z)	Molecular Ion (M+), 211 ([O <sub>2</sub> N] <sub>2</sub> C <sub>6</sub> H <sub>3</sub> CO+), M-45 ([M-OC <sub>2</sub> H <sub>5</sub> ]+)	Molecular Ion (M+), 43 (CH₃CO+)[1]	Molecular Ion (M+), 93 (C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> +)

# **Experimental Protocols**

Detailed methodologies for the synthesis of these derivatives are crucial for reproducible results and accurate spectroscopic analysis.

### **Synthesis of 3,5-Dinitrobenzoate Esters**

Conventional Method:

- Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) or an equivalent amount of thionyl chloride (SOCl₂) in a dry round-bottom flask.
- Gently warm the mixture on a water bath until the reaction ceases and a clear liquid is obtained.



- Esterification: To the crude 3,5-dinitrobenzoyl chloride, add 1 mL of the alcohol to be derivatized.
- Heat the mixture on a warm water bath for 10-15 minutes.
- Pour the reaction mixture into 20 mL of cold water.
- Collect the precipitated solid ester by vacuum filtration.
- Wash the solid with a small amount of cold water, followed by a 5% sodium bicarbonate solution to remove any unreacted acid, and finally with cold water again.
- Recrystallize the crude ester from a suitable solvent (e.g., ethanol-water mixture) to obtain pure crystals.

#### Microwave-Assisted Green Synthesis:

- In a microwave-safe vessel, combine 1 g of 3,5-dinitrobenzoic acid and 1 mL of the alcohol.
- Add 1-2 drops of concentrated sulfuric acid as a catalyst.
- Heat the mixture in a microwave reactor for 2-5 minutes at approximately 70°C.
- Pour the resulting mixture into ice-cold water to precipitate the ester.
- Filter the solid and wash with aqueous sodium bicarbonate solution.
- Recrystallize the product to obtain the pure 3,5-dinitrobenzoate ester.

#### **Synthesis of Acetate Esters (Fischer Esterification)**

- In a round-bottom flask, combine 10 mL of the alcohol and 15 mL of glacial acetic acid.
- Carefully add 1-2 mL of concentrated sulfuric acid as a catalyst.
- Add boiling chips and reflux the mixture for 1-2 hours.
- After cooling, transfer the mixture to a separatory funnel and wash with cold water.



- Remove the aqueous layer and wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid.
- Wash again with water and then with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the resulting acetate ester by distillation.[1]

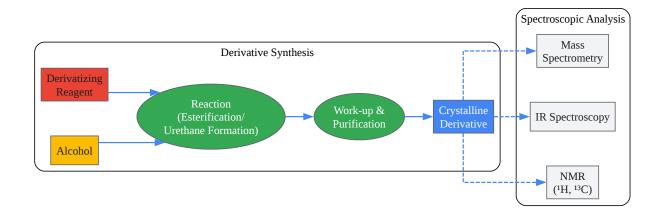
## **Synthesis of Phenylurethane Derivatives**

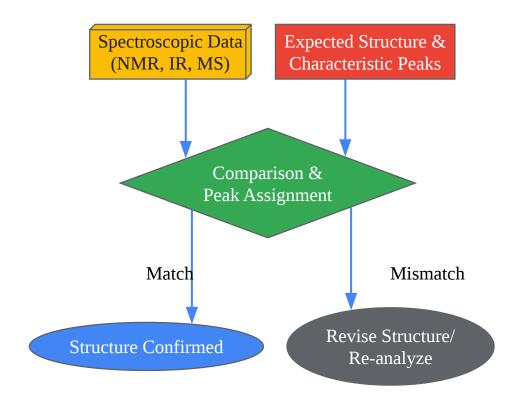
- In a dry test tube, dissolve approximately 0.5 mL of the alcohol in 2-3 mL of anhydrous toluene.
- Add 0.5 mL of phenyl isocyanate to the solution.
- If no immediate reaction occurs, gently warm the mixture in a water bath for a few minutes.
- Cool the solution in an ice bath to induce crystallization of the phenylurethane derivative.
- Collect the crystals by filtration and wash with a small amount of cold petroleum ether.
- Recrystallize from a suitable solvent if necessary.

## **Visualization of Workflows and Logic**

The following diagrams illustrate the key experimental workflows and the logical process of spectroscopic structure confirmation.







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